molecular formula C24H28N2O3 B11371792 2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole

2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole

Cat. No.: B11371792
M. Wt: 392.5 g/mol
InChI Key: HLJOTVHZSFAYTO-UHFFFAOYSA-N
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Description

2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring and a pentyloxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the piperidine ring and the pentyloxybenzoyl group. Key steps may include:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperidine Ring: This step often involves the use of piperidine and appropriate coupling reagents to attach the piperidine ring to the benzoxazole core.

    Attachment of the Pentyloxybenzoyl Group: This can be done using a Friedel-Crafts acylation reaction, where the pentyloxybenzoyl chloride reacts with the piperidine-substituted benzoxazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Materials Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the benzoxazole core can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pentyloxybenzoyl group in 2-{1-[4-(Pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzoxazole imparts unique properties, such as increased lipophilicity and potential for specific receptor interactions, which may enhance its efficacy in medicinal applications compared to similar compounds.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-pentoxyphenyl)methanone

InChI

InChI=1S/C24H28N2O3/c1-2-3-6-17-28-20-11-9-19(10-12-20)24(27)26-15-13-18(14-16-26)23-25-21-7-4-5-8-22(21)29-23/h4-5,7-12,18H,2-3,6,13-17H2,1H3

InChI Key

HLJOTVHZSFAYTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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